molecular formula C4H10O4 B1210589 Butane-1,2,3,4-tetrol CAS No. 7541-59-5

Butane-1,2,3,4-tetrol

Cat. No.: B1210589
CAS No.: 7541-59-5
M. Wt: 122.12 g/mol
InChI Key: UNXHWFMMPAWVPI-UHFFFAOYSA-N
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Description

DL-Threitol is a chiral four-carbon sugar alcohol with the molecular formula C₄H₁₀O₄. It exists in the enantiomorphic forms D-threitol and L-threitol, which are the reduced forms of D- and L-threose . This compound is primarily used as an intermediate in the chemical synthesis of other compounds and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Threitol can be synthesized through the reduction of threose. One common method involves the catalytic hydrogenation of threose using a metal catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically proceeds as follows:

C₄H₆O₄ + H₂ → C₄H₁₀O₄\text{C₄H₆O₄ + H₂ → C₄H₁₀O₄} C₄H₆O₄ + H₂ → C₄H₁₀O₄

Industrial Production Methods

In industrial settings, DL-Threitol is produced through the microbial fermentation of glucose. Specific strains of microorganisms, such as certain species of bacteria or yeast, are employed to convert glucose into threitol through a series of enzymatic reactions. The fermentation process is followed by purification steps to isolate and purify the threitol.

Chemical Reactions Analysis

Types of Reactions

DL-Threitol undergoes various chemical reactions, including:

    Oxidation: DL-Threitol can be oxidized to threose using mild oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: DL-Threitol can be reduced to form other sugar alcohols, such as erythritol, using reducing agents like sodium borohydride (NaBH₄).

    Substitution: DL-Threitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂) at room temperature.

    Reduction: Sodium borohydride (NaBH₄) in methanol (CH₃OH) at low temperatures.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.

Major Products Formed

    Oxidation: Threose

    Reduction: Erythritol

    Substitution: Esterified or etherified derivatives of threitol

Scientific Research Applications

DL-Threitol has a wide range of applications in scientific research, including:

Mechanism of Action

DL-Threitol exerts its effects primarily through its interactions with enzymes and proteins. It acts as a protective agent by preventing the oxidation of thiol groups in proteins, thereby maintaining their functional integrity. The compound achieves this by forming stable complexes with the thiol groups, which prevents their oxidation to disulfides .

Comparison with Similar Compounds

DL-Threitol is similar to other sugar alcohols such as erythritol and dithioerythritol. it is unique in its specific chiral configuration and its ability to form stable complexes with thiol groups. This makes it particularly useful in applications where the protection of thiol groups is critical .

List of Similar Compounds

DL-Threitol’s unique properties and versatility make it a valuable compound in various fields of scientific research and industry.

Properties

IUPAC Name

butane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXHWFMMPAWVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859289
Record name Butane-1,2,3,4-tetrol
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Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Threitol
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CAS No.

7541-59-5, 6968-16-7, 7493-90-5
Record name 1,2,3,4-Butanetetrol
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Record name Tetritol
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Record name Butane-1,2,3,4-tetrol
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Record name Butane-1,2,3,4-tetrol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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